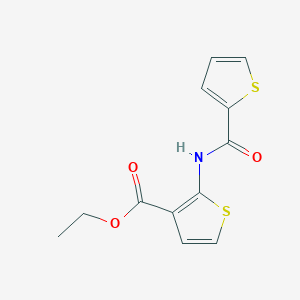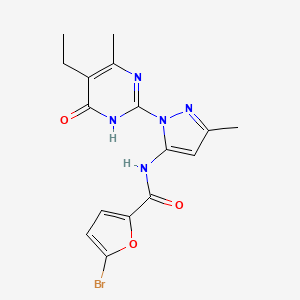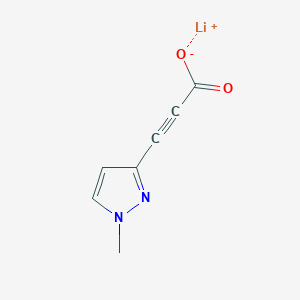
3-bromo-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzamide, also known as THPB, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. THPB belongs to the class of benzamide derivatives and has been identified as a potential drug candidate for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Thiophene Analogues and Carcinogenicity Evaluation
Thiophene analogues, like the compound which contains a thiophenyl group, have been synthesized and evaluated for potential carcinogenicity. The study by Ashby et al. (1978) synthesized thiophene analogues of known carcinogens benzidine and 4-aminobiphenyl, evaluating their potential carcinogenicity in vitro. This research underscores the importance of thiophene-containing compounds in understanding carcinogenic mechanisms and developing safer chemicals (Ashby et al., 1978).
Advanced Oxidation Processes for Environmental Remediation
Qutob et al. (2022) discussed the degradation of acetaminophen by advanced oxidation processes (AOPs), highlighting the importance of understanding the reactivity and breakdown products of organic compounds in environmental remediation. While not directly related, research into the environmental fate of complex organic compounds, including those with bromo, thiophene, and benzamide groups, can inform pollution mitigation strategies (Qutob et al., 2022).
Drug Development and Biological Activity
The structural motifs found in the specified compound, such as benzamide and thiophene, are common in drug development due to their diverse biological activities. Research by Issar and Kakkar (2013) on Hoechst 33258 analogues demonstrates the utility of specific structural features in binding to biological targets, such as DNA. These studies indicate the potential for compounds with complex structures, including those with thiophene and benzamide functionalities, to serve as lead compounds in pharmaceutical research (Issar & Kakkar, 2013).
Environmental Contaminants and Human Health
Studies on novel brominated flame retardants and benzophenone-3 in consumer products and environmental samples highlight concerns over the presence of synthetic organic compounds in the environment and their potential health impacts. These research efforts underscore the importance of understanding the environmental behavior, human exposure, and toxicology of synthetic compounds, including those with structures similar to the specified chemical (Zuiderveen et al., 2020; Kim & Choi, 2014).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as thiophene derivatives, have been shown to exhibit a variety of biological effects, suggesting they interact with multiple targets .
Mode of Action
Without specific information on “3-bromo-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzamide”, it’s difficult to describe its exact mode of action. Many bioactive compounds work by binding to specific proteins or enzymes, altering their function and leading to changes in cellular processes .
Biochemical Pathways
Thiophene derivatives have been shown to affect a variety of pathways, including those involved in inflammation, cancer, and microbial infections .
Result of Action
Without specific studies, it’s difficult to describe the molecular and cellular effects of “this compound”. Similar compounds have been shown to have anti-inflammatory, anticancer, and antimicrobial effects .
Eigenschaften
IUPAC Name |
3-bromo-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO2S/c20-17-3-1-2-15(10-17)19(23)21-11-18(22)14-6-4-13(5-7-14)16-8-9-24-12-16/h1-10,12,18,22H,11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIYLSXSLVHJMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-chloro-2,2-dimethylpropan-1-one](/img/structure/B2553681.png)
![N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2553683.png)

![2-Chloro-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-4-fluorobenzamide](/img/structure/B2553687.png)
![N-(2,5-dimethylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2553690.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)urea](/img/structure/B2553692.png)

![Cyclopentyl-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2553694.png)
![1-[1-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]pyrazol-4-amine;hydrochloride](/img/structure/B2553695.png)